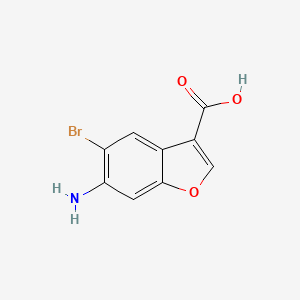

6-Amino-5-bromobenzofuran-3-carboxylic acid

Description

Properties

IUPAC Name |

6-amino-5-bromo-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c10-6-1-4-5(9(12)13)3-14-8(4)2-7(6)11/h1-3H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAQETNSNNDWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)N)OC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 6-Amino-5-bromobenzofuran-3-carboxylic acid: A Key Heterocyclic Scaffold for Drug Discovery

This guide provides an in-depth technical overview of 6-Amino-5-bromobenzofuran-3-carboxylic acid, a specialized heterocyclic building block pivotal in medicinal chemistry and drug development. We will delve into its physicochemical characteristics, propose a logical synthetic pathway, and explore its applications as a versatile scaffold for creating novel therapeutic agents.

Core Compound Identification and Properties

6-Amino-5-bromobenzofuran-3-carboxylic acid is a polysubstituted benzofuran derivative. The benzofuran moiety is a recurring structural motif in many biologically active natural products and synthetic drugs, recognized for a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific arrangement of an amino group, a bromine atom, and a carboxylic acid on this scaffold provides multiple reaction handles for chemical modification, making it a highly valuable starting material for combinatorial chemistry and lead optimization.

Physicochemical Data

A summary of the key physicochemical properties for 6-Amino-5-bromobenzofuran-3-carboxylic acid is presented below. These parameters are crucial for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 1595284-72-2 | [4] |

| Molecular Formula | C₉H₆BrNO₃ | [4] |

| Molecular Weight | 256.05 g/mol | [4] |

| SMILES | C=1(C=2C(=CC(=C(C2)Br)N)OC1)C(=O)O | [4] |

| Topological Polar Surface Area (TPSA) | 76.46 Ų | [4] |

| logP | 2.4757 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 1 | [4] |

Proposed Synthesis Pathway

While this compound is commercially available as a building block[4], a detailed, peer-reviewed synthesis is not readily found in the literature. However, based on established methodologies for the synthesis of substituted benzofurans, a plausible and logical synthetic route can be devised. The following proposed pathway leverages common and reliable organic transformations.

The general strategy involves constructing the benzofuran ring from a suitably substituted phenol, followed by functional group manipulations to install the desired amino and bromo substituents.

Synthesis Workflow Diagram

The proposed multi-step synthesis is outlined in the workflow below.

Caption: Proposed synthetic workflow for 6-Amino-5-bromobenzofuran-3-carboxylic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on analogous reactions found in the literature for benzofuran synthesis.[5][6]

Step 1: Synthesis of 4-Hydroxy-3-nitrobenzaldehyde

-

To a stirred solution of 4-hydroxybenzaldehyde in concentrated sulfuric acid, cooled to 0°C, add a solution of nitric acid in sulfuric acid dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Causality: Nitration is directed ortho to the strongly activating hydroxyl group. The para position is already occupied.

Step 2: Synthesis of 5-Bromo-4-hydroxy-3-nitrobenzaldehyde

-

Dissolve 4-hydroxy-3-nitrobenzaldehyde in glacial acetic acid.

-

Add a solution of bromine in acetic acid dropwise at room temperature.

-

Stir the mixture for 12 hours. The product will precipitate out of the solution.

-

Filter the solid, wash with a small amount of cold acetic acid and then with water. Dry to yield the desired product.

Causality: The hydroxyl group is a powerful ortho, para-director. With the positions ortho and para to the formyl group being deactivated, bromination occurs at the position ortho to the hydroxyl group.

Step 3: Synthesis of Ethyl 2-((5-bromo-2-formyl-6-nitrophenyl)oxy)acetate

-

In a flask containing anhydrous acetone, add 5-bromo-4-hydroxy-3-nitrobenzaldehyde, anhydrous potassium carbonate, and ethyl bromoacetate.

-

Reflux the mixture with vigorous stirring for 8-10 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and filter off the potassium salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Causality: This is a standard Williamson ether synthesis. The phenoxide, formed in situ by the reaction of the phenol with potassium carbonate, acts as a nucleophile, displacing the bromide from ethyl bromoacetate.

Step 4: Synthesis of Ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate

-

Dissolve the product from Step 3 in absolute ethanol.

-

Add a solution of sodium ethoxide in ethanol and stir the mixture at room temperature.

-

The intramolecular cyclization (Perkin reaction variant) occurs. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, neutralize with dilute acid and extract the product with an organic solvent.

-

Dry the organic layer and evaporate the solvent. The crude ester can be purified by chromatography.

Causality: The ethoxide acts as a base, deprotonating the α-carbon of the acetate moiety. The resulting carbanion then attacks the aldehyde carbonyl group in an intramolecular aldol-type condensation, which upon dehydration forms the furan ring.

Step 5: Synthesis of 5-Bromo-6-nitrobenzofuran-3-carboxylic acid

-

Dissolve the ethyl ester from Step 4 in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry under vacuum.

Causality: LiOH is a standard reagent for the saponification (hydrolysis) of esters to their corresponding carboxylic acids.

Step 6: Synthesis of 6-Amino-5-bromobenzofuran-3-carboxylic acid

-

Suspend the nitro compound from Step 5 in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride.

-

Heat the mixture to reflux and stir vigorously. The reduction of the nitro group to an amine will occur.

-

Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through celite to remove the iron salts.

-

Cool the filtrate and adjust the pH to precipitate the final product.

-

Collect the solid by filtration, wash with water, and dry to yield 6-Amino-5-bromobenzofuran-3-carboxylic acid.

Causality: Iron in the presence of a mild acid source like ammonium chloride is a classic and effective method for the chemoselective reduction of an aromatic nitro group to an amine, even in the presence of other reducible functional groups.

Application in Drug Discovery and Development

The true value of 6-Amino-5-bromobenzofuran-3-carboxylic acid lies in its role as a versatile molecular scaffold. Its three distinct functional groups—the carboxylic acid, the aromatic amine, and the aryl bromide—serve as orthogonal handles for introducing molecular diversity.

A Scaffold for Combinatorial Chemistry

The presence of these three key functional groups allows for a systematic exploration of the chemical space around the benzofuran core. This is a fundamental strategy in modern drug discovery for building libraries of related compounds to identify potent and selective drug candidates.

Caption: Logical framework for using the title compound as a scaffold in drug discovery.

-

The Carboxylic Acid: This group is often crucial for interacting with biological targets. It can be readily converted into amides or esters to modulate properties like cell permeability and metabolic stability. The synthesis of amide libraries via coupling with diverse amines is a cornerstone of medicinal chemistry. The carboxylic acid functional group is a key component in the pharmacophore of over 450 marketed drugs.

-

The Amino Group: The nucleophilic amino group can be acylated, sulfonated, or alkylated to introduce a wide variety of substituents. These modifications can profoundly influence the compound's interaction with its target protein and alter its physicochemical properties.

-

The Bromine Atom: The aryl bromide is arguably the most versatile handle for complex molecule synthesis. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of aryl, alkynyl, and amino moieties, respectively, dramatically increasing the structural complexity and enabling the exploration of new binding pockets on a target protein. Brominated benzofuran derivatives have shown significant cytotoxic activity against cancer cell lines.[7]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 6-Amino-5-bromobenzofuran-3-carboxylic acid.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. For long-term stability, storage at 2-8°C is recommended, sealed in a dry environment.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

6-Amino-5-bromobenzofuran-3-carboxylic acid is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its pre-installed, orthogonally reactive functional groups on a privileged benzofuran scaffold provide a robust platform for the rapid generation of diverse chemical libraries. Understanding its properties, synthetic accessibility, and strategic application is key for researchers aiming to develop the next generation of targeted therapeutics.

References

-

Gomha, S. M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1515. [Link]

-

Kossakowski, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]

-

Sangapure, S. S., et al. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Organic Chemistry: An Indian Journal, 4(5). [Link]

- Google Patents. (2020).

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

-

Eldehna, W. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 894–900. [Link]

-

Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2). [Link]

-

ResearchGate. Drug Evolution: p-Aminobenzoic Acid as a Building Block. [Link]

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. chemscene.com [chemscene.com]

- 5. tsijournals.com [tsijournals.com]

- 6. CN110684000B - Process for preparing benzofuran derivatives - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

Architecting Privileged Scaffolds: Synthesis, Characterization, and Application of 6-Amino-5-bromobenzofuran-3-carboxylic Acid in Antiviral Drug Discovery

Executive Summary

In the landscape of modern drug discovery, the benzofuran ring system serves as a "privileged scaffold," frequently leveraged to design molecules with high binding affinity to viral and fungal targets. Among its highly functionalized derivatives, 6-Amino-5-bromobenzofuran-3-carboxylic acid (CAS: 1595284-72-2) stands out as a critical building block[1].

This whitepaper provides an in-depth technical analysis of this compound. We will deconstruct its structural rationale, detail a self-validating, chemoselective de novo synthetic protocol, and explore its specific application in the synthesis of Hepatitis C Virus (HCV) NS5B polymerase inhibitors[2]. By understanding the causality behind the synthetic methodologies and the orthogonal reactivity of its functional groups, medicinal chemists can effectively utilize this intermediate in complex structure-activity relationship (SAR) campaigns.

Structural Rationale & Physicochemical Profiling

The architecture of 6-Amino-5-bromobenzofuran-3-carboxylic acid is deliberately designed to offer multiple vectors for late-stage functionalization while maintaining a rigid, planar core that intercalates or packs efficiently within hydrophobic protein pockets.

Key Structural Features:

-

Benzofuran Core: Provides a rigid, aromatic framework that dictates the spatial orientation of the substituents.

-

C3 Carboxylic Acid: Acts as a primary site for amide coupling or as a pharmacophore node for hydrogen bonding/salt-bridge formation with target residues.

-

C5 Bromine Atom: A heavy halogen that not only fills deep lipophilic pockets but also heavily modulates the electronic properties of the adjacent ring system (specifically deactivating the C6 amine).

-

C6 Primary Amine: An aryl amine that serves as a secondary vector for functionalization, though its nucleophilicity is intentionally dampened by the adjacent bromine.

Table 1: Physicochemical Properties[1]

| Property | Value | Structural Implication |

| IUPAC Name | 6-Amino-5-bromobenzofuran-3-carboxylic acid | Standardized nomenclature |

| CAS Number | 1595284-72-2 | Unique registry identifier |

| Molecular Formula | C9H6BrNO3 | Defines stoichiometric boundaries |

| Molecular Weight | 256.05 g/mol | Low MW allows for downstream additions without violating Lipinski's Rule of 5 |

| Storage Conditions | Sealed in dry, 2-8°C | Prevents oxidative degradation of the aryl amine |

De Novo Synthesis & Chemoselective Methodologies

The synthesis of 6-Amino-5-bromobenzofuran-3-carboxylic acid requires strict regiocontrol and chemoselectivity to prevent the destruction of the sensitive furan ring and to preserve the aryl halide. The following protocol is adapted from the validated patent literature for HCV antiviral agents[3].

Fig 1: Step-by-step chemoselective synthetic workflow of the target compound.

Step 1: Regioselective Nitration

Protocol: To a solution of ethyl 5-bromobenzofuran-3-carboxylate in CHCl₃, fuming HNO₃ is added dropwise at -20°C. The mixture is stirred at 0°C for 1 hour, quenched in ice water, and extracted with CH₂Cl₂. Causality & Logic: Fuming nitric acid generates the highly reactive nitronium ion (NO₂⁺). The sub-zero temperature (-20°C to 0°C) is an absolute requirement; elevated temperatures would lead to oxidative cleavage of the electron-rich furan ring. Regioselectivity at the C6 position is driven by the ortho-directing nature of the C5-bromine and the steric blockade at the C4 position (shielded by the adjacent C3-ester and bridgehead carbon)[3].

Step 2: Chemoselective Béchamp Reduction

Protocol: The crude ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate is mixed with iron filings (Fe) and NH₄Cl in a solvent system of MeOH:THF:H₂O (2:2:1) and refluxed for 3 hours. Causality & Logic: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly avoided here due to the high risk of hydrodehalogenation, which would cleave the essential C5-bromine. The Béchamp reduction (Fe/NH₄Cl) provides a mild, highly chemoselective environment. The ternary solvent system (MeOH/THF/H₂O) is engineered to dissolve the organic substrate while keeping the aqueous NH₄Cl in a homogenous-enough suspension to react effectively at the surface of the solid iron filings[3].

Step 3: Base-Catalyzed Saponification

Protocol: The resulting ethyl 6-amino-5-bromobenzofuran-3-carboxylate is treated with Lithium Hydroxide (LiOH) in a THF/H₂O mixture to yield the final 6-amino-5-bromobenzofuran-3-carboxylic acid. Causality & Logic: LiOH is selected over harsher bases like NaOH or KOH. The mild nucleophilicity of the hydroxide ion in this specific counter-ion pair smoothly hydrolyzes the ester without triggering base-catalyzed ring-opening of the benzofuran system.

Analytical Validation & Quality Control

To ensure a self-validating experimental system, researchers must track the transformation of functional groups via Nuclear Magnetic Resonance (NMR) spectroscopy. Below is the expected ¹H-NMR profile for the validation of the final product, extrapolated from the characterized ethyl ester intermediate[3].

Table 2: ¹H-NMR Diagnostic Shifts (400 MHz, DMSO-d6)

| Proton Environment | Expected Shift (δ, ppm) | Multiplicity | Integration | Diagnostic Rationale |

| C3 -COOH | ~12.5 - 13.0 | Broad Singlet | 1H | Confirms successful saponification (exchanges with D₂O). |

| C2 -H (Furan) | 8.35 - 8.50 | Singlet (s) | 1H | Highly deshielded by the adjacent furan oxygen and C3-COOH. |

| C4 -H (Aryl) | 7.75 - 7.90 | Singlet (s) | 1H | Deshielded by the adjacent C5-Bromine atom. |

| C7 -H (Aryl) | 6.95 - 7.10 | Singlet (s) | 1H | Shielded by the electron-donating effect of the adjacent C6-NH₂. |

| C6 -NH₂ | 5.40 - 5.60 | Broad Singlet | 2H | Confirms successful nitro-reduction (exchanges with D₂O). |

Note: The disappearance of the ethyl quartet (~4.31 ppm) and triplet (~1.32 ppm) is the primary indicator of successful progression from Step 2 to Step 3.

Pharmacological Utility: Targeting HCV NS5B Polymerase

The true value of 6-Amino-5-bromobenzofuran-3-carboxylic acid lies in its orthogonal reactivity, which allows for rapid, protection-free diversification in drug discovery. It is prominently featured in the synthesis of tetracyclic heterocycle compounds aimed at inhibiting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[2].

Fig 2: Structure-Activity Relationship (SAR) nodes of the benzofuran derivative.

The Principle of Orthogonal Chemoselectivity

In the development of HCV inhibitors, the C3-carboxylic acid must often be converted into an amide (e.g., coupling with methylamine).

The Mechanistic Insight: A remarkable feature of this molecule is that the C3-carboxylic acid can be activated (using standard coupling reagents like EDCI and HOBt) and reacted with an aliphatic amine without requiring a protecting group on the C6-primary amine[2].

-

Why? The C6-aryl amine is heavily deactivated by the electron-withdrawing inductive effect of the adjacent C5-bromine atom.

-

Result: When an aliphatic amine (like MeNH₂) is introduced to the reaction mixture, its superior nucleophilicity outcompetes the deactivated C6-aryl amine, resulting in exclusive amide formation at the C3 position. This eliminates the need for tedious Boc/Fmoc protection-deprotection cycles, drastically improving the overall synthetic yield and throughput for SAR libraries.

References[1] Title: 1595284-72-2 | 6-Amino-5-bromobenzofuran-3-carboxylic acid | ChemScene

Sources

6-Amino-5-bromobenzofuran-3-carboxylic acid PubChem CID

An In-depth Technical Guide to 6-Amino-5-bromobenzofuran-3-carboxylic Acid

A Foreword for the Research Professional

The benzofuran scaffold stands as a cornerstone in the architecture of biologically active molecules, with a rich history in both natural products and synthetic pharmaceuticals.[1][2] Its inherent structural versatility has paved the way for a diverse array of therapeutic agents. This guide focuses on a specific, functionalized derivative: 6-Amino-5-bromobenzofuran-3-carboxylic acid. While this particular compound is commercially available, detailed synthetic protocols and comprehensive characterization data remain sparse in peer-reviewed literature.

As a Senior Application Scientist, the objective of this document is to bridge that gap. We will not only collate the known physicochemical properties but also propose a robust and logical synthetic pathway, grounded in established chemical principles for the functionalization of heterocyclic systems. Each proposed step is accompanied by a detailed protocol, providing a practical framework for its synthesis in a research setting. Furthermore, we will explore the potential applications of this molecule, drawing insights from the known biological activities of structurally related aminobromobenzofuran derivatives. This guide is intended to serve as a valuable resource for researchers in drug discovery, medicinal chemistry, and materials science who are interested in leveraging the unique structural features of this compound.

Physicochemical and Computed Properties

A foundational understanding of a molecule begins with its fundamental properties. The table below summarizes the key identifiers and computed physicochemical parameters for 6-Amino-5-bromobenzofuran-3-carboxylic acid.

| Property | Value | Reference |

| CAS Number | 1595284-72-2 | |

| Molecular Formula | C₉H₆BrNO₃ | |

| Molecular Weight | 256.05 g/mol | |

| Topological Polar Surface Area (TPSA) | 76.46 Ų | |

| logP | 2.4757 | |

| Hydrogen Bond Acceptors | 3 | |

| Hydrogen Bond Donors | 2 | |

| Rotatable Bonds | 1 |

A Proposed Synthetic Pathway: A Senior Application Scientist's Perspective

The synthesis of a polysubstituted aromatic heterocycle such as 6-Amino-5-bromobenzofuran-3-carboxylic acid requires a carefully considered strategy to ensure the correct regiochemical placement of each functional group. The following proposed pathway is designed to be logical and efficient, leveraging well-established transformations in organic synthesis. The order of reactions—nitration, bromination, and reduction—is critical and is dictated by the directing effects of the substituents at each stage.

Proposed synthetic pathway for 6-Amino-5-bromobenzofuran-3-carboxylic acid.

Step 1: Nitration of Benzofuran-3-carboxylic acid

The initial step involves the nitration of the benzofuran-3-carboxylic acid core. The carboxylic acid group is a deactivating, meta-director, while the furan oxygen is an activating, ortho-para director. The interplay of these electronic effects typically favors substitution at the 4, 5, 6, or 7 positions of the benzene ring. For this synthesis, we target the 6-nitro derivative, which is a known and achievable outcome under controlled nitration conditions.

Experimental Protocol: Nitration

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Substrate Addition: Slowly add benzofuran-3-carboxylic acid to the cooled sulfuric acid with continuous stirring until fully dissolved.

-

Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Reaction: Add the nitrating mixture dropwise to the solution of benzofuran-3-carboxylic acid, ensuring the temperature does not rise above 5 °C.

-

Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate of 6-Nitrobenzofuran-3-carboxylic acid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Regioselective Bromination

The subsequent step is the bromination of 6-Nitrobenzofuran-3-carboxylic acid. The strong electron-withdrawing nature of the nitro group at the 6-position will direct electrophilic substitution to the meta position, which is the 5-position. The carboxylic acid at the 3-position further deactivates the ring, reinforcing the regioselectivity of the bromination.

Experimental Protocol: Bromination

-

Reaction Setup: Dissolve 6-Nitrobenzofuran-3-carboxylic acid in a suitable solvent such as acetonitrile in a round-bottom flask.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) in a 1:1 molar ratio to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction can be gently heated if necessary to achieve completion.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 5-Bromo-6-nitrobenzofuran-3-carboxylic acid can be purified by column chromatography on silica gel.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation.[3] Tin(II) chloride in the presence of hydrochloric acid is a classic and effective method for the reduction of aromatic nitro groups, especially in the presence of other reducible functional groups like carboxylic acids and aryl halides.[3]

Experimental Protocol: Reduction

-

Reaction Setup: Suspend 5-Bromo-6-nitrobenzofuran-3-carboxylic acid in ethanol in a round-bottom flask.

-

Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) followed by concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic. This will precipitate tin salts.

-

Extraction: Filter the mixture to remove the inorganic salts and extract the filtrate with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-Amino-5-bromobenzofuran-3-carboxylic acid. Further purification can be achieved by recrystallization.

Potential Applications in Drug Discovery and Materials Science

While specific biological data for 6-Amino-5-bromobenzofuran-3-carboxylic acid is not extensively documented, the structural motifs present in the molecule suggest several promising avenues for research and development.

-

Anticancer Research: Benzofuran derivatives are well-represented in the landscape of anticancer agents.[1] The presence of an amino group and a halogen can significantly influence the molecule's interaction with biological targets. This compound could serve as a key intermediate for the synthesis of novel kinase inhibitors or other targeted therapies.

-

Antimicrobial Development: The combination of a benzofuran core with amino and bromo substituents has been explored for antimicrobial activity.[4] This molecule could be a starting point for the development of new antibacterial or antifungal agents, potentially effective against resistant strains.

-

CNS-Active Compounds: Certain aminobenzofurans have been investigated for their psychoactive properties, acting on monoamine transporters.[5][6] While the carboxylic acid moiety would significantly alter its pharmacokinetic profile, this structural class remains of interest for neurological research.

-

Enzyme Inhibition: The carboxylic acid functionality is a common feature in enzyme inhibitors, acting as a key binding element. Benzofuran-based carboxylic acids have shown promise as inhibitors of enzymes like carbonic anhydrase.[7]

-

Fluorescent Probes and Materials: The extended π-system of the benzofuran ring suggests potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as fluorescent probes for biological imaging.

Conclusion

6-Amino-5-bromobenzofuran-3-carboxylic acid represents a molecule of significant interest at the intersection of synthetic chemistry, medicinal chemistry, and materials science. This technical guide has provided a comprehensive overview of its properties and, importantly, a detailed and plausible synthetic route to facilitate its accessibility for the research community. The proposed multi-step synthesis is grounded in well-established chemical principles, offering a reliable pathway for its preparation. The potential applications, though speculative at this stage, are based on the proven utility of the benzofuran scaffold and its substituted derivatives in various fields of scientific inquiry. It is our hope that this guide will serve as a catalyst for further investigation into the properties and applications of this intriguing molecule.

References

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. [Link]

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010). MDPI. [Link]

-

Pharmacological profile of novel psychoactive benzofurans. (2015). PubMed. [Link]

-

Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

-

Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. (2020). ACS Medicinal Chemistry Letters. [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Crimson Publishers. [Link]

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

6-Amino-5-Bromobenzofuran-3-Carboxylic Acid: Structural Nomenclature, Synthesis, and Application in HCV NS5B Polymerase Inhibitor Development

Executive Summary

6-Amino-5-bromobenzofuran-3-carboxylic acid is a highly functionalized bicyclic heterocycle that serves as a critical synthetic intermediate in modern antiviral drug discovery. Specifically, it is a foundational building block in the development of tetracyclic non-nucleoside inhibitors targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[1]. This technical guide deconstructs the compound's IUPAC nomenclature, details its physicochemical properties, and provides a self-validating, causally-explained synthetic protocol for its preparation.

Structural Anatomy and IUPAC Nomenclature

The IUPAC name 6-amino-5-bromobenzofuran-3-carboxylic acid systematically maps the molecular topography of this compound[2]:

-

Benzofuran Core: The parent scaffold is a bicyclic system comprising a benzene ring fused to a furan ring. According to IUPAC heteroatom numbering rules, the oxygen atom in the furan ring is designated as position 1.

-

3-Carboxylic Acid: The carboxylic acid moiety is located at the C3 position (the

-carbon of the furan ring). As the highest-priority functional group, it dictates the suffix of the molecule and anchors the numbering priority on the furan ring. -

5-Bromo & 6-Amino Substituents: The fused benzene ring is substituted with a bromine atom at C5 and a primary amine at C6. These groups are listed alphabetically as prefixes. The orthogonal reactivity of these two groups is what makes the molecule highly valuable for downstream cross-coupling and amidation reactions[1].

Quantitative Data: Physicochemical Profile

The following table summarizes the core quantitative and structural data for the compound[2].

| Property | Value |

| IUPAC Name | 6-Amino-5-bromobenzofuran-3-carboxylic acid |

| CAS Number | 1595284-72-2 |

| Molecular Formula | C9H6BrNO3 |

| Molecular Weight | 256.05 g/mol |

| SMILES String | C=1(C=2C(=CC(=C(C2)Br)N)OC1)C(=O)O |

Mechanistic Role in Antiviral Drug Design

The primary application of 6-amino-5-bromobenzofuran-3-carboxylic acid is in the synthesis of tetracyclic heterocycle compounds designed as3[3].

The NS5B protein is an RNA-dependent RNA polymerase that is absolutely essential for the replication of the HCV viral genome[3]. Benzofuran derivatives synthesized from this intermediate act as non-nucleoside inhibitors (NNIs). Rather than competing with natural nucleotides at the active site, these compounds bind to allosteric pockets (such as the thumb or palm domains) on the polymerase[3].

Structural Causality in Target Binding:

-

C3 Carboxylic Acid: Often converted to an amide (e.g., N-methylcarboxamide), this region forms critical hydrogen bonds with the polymerase amino acid backbone, anchoring the inhibitor[1].

-

C5 Bromine: Serves as a reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling), allowing chemists to build out the extended tetracyclic framework required to fill the hydrophobic allosteric pocket[1].

-

C6 Amine: Allows for subsequent sulfonamidation, which modulates the compound's lipophilicity and optimizes its residence time within the target protein[3].

Fig 1: Allosteric inhibition mechanism of HCV NS5B polymerase by benzofuran derivatives.

Validated Experimental Methodology: Synthesis Protocol

The synthesis of 6-amino-5-bromobenzofuran-3-carboxylic acid requires precise chemoselectivity. The goal is to functionalize the benzene ring without degrading the electron-rich furan core or prematurely hydrolyzing the ester. The following protocol is adapted from established 1[1].

Step 1: Electrophilic Aromatic Nitration

-

Protocol: Dissolve ethyl 5-bromobenzofuran-3-carboxylate in CHCl₃ at -20°C. Add fuming HNO₃ dropwise over 90 minutes. Stir the reaction mixture at 0°C for 1 hour[1].

-

Causality: The highly controlled, sub-zero temperature (-20°C to 0°C) is critical. It prevents the oxidative cleavage of the furan ring by the fuming nitric acid. The regioselectivity of the nitration is directed exclusively to the C6 position by the combined steric and electronic directing effects of the C5 bromine and the furan oxygen[1].

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is deemed complete when the starting material spot is entirely consumed. Quenching the mixture immediately in ice water halts the reaction, preventing dangerous exotherms and over-nitration.

Step 2: Chemoselective Reduction (Béchamp Method)

-

Protocol: Mix the crude ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate with iron filings (3 eq) and NH₄Cl (6 eq) in a solvent system of MeOH/THF/H₂O (2:2:1). Stir at reflux for 3 hours[1].

-

Causality: A standard catalytic hydrogenation (e.g., Pd/C with H₂) poses a severe risk of reductive debromination at the C5 position. The Fe/NH₄Cl system (a variant of the Béchamp reduction) provides mild, highly chemoselective reduction of the nitro group to a primary amine while leaving the aryl halide perfectly intact[1].

-

Self-Validation: LC-MS analysis will show a distinct mass shift from the nitro mass (M) to the amine mass (M-30). Furthermore, the reaction mixture will change color as iron oxides precipitate, visually indicating reaction progression.

Step 3: Base-Catalyzed Saponification

-

Protocol: Dissolve the resulting ethyl 6-amino-5-bromobenzofuran-3-carboxylate in a mixture of 1,4-dioxane and H₂O. Add LiOH·H₂O (5 eq) and reflux for 2 hours[1].

-

Causality: LiOH provides mild saponification. Because the brominated benzofuran intermediate is highly lipophilic, pure water would result in a biphasic mixture with poor kinetics. 1,4-Dioxane is utilized as an organic co-solvent to homogenize the aqueous base with the substrate, ensuring uniform hydrolysis[1].

-

Self-Validation: Upon completion, the mixture is acidified to pH 4-5 using HCl. The target carboxylic acid is insoluble in acidic water and precipitates immediately as a solid. This provides rapid visual confirmation of successful ester cleavage and allows for high-purity isolation via simple filtration[1].

Fig 2: Chemoselective synthetic workflow for 6-amino-5-bromobenzofuran-3-carboxylic acid.

Quantitative Reaction Data

The following table summarizes the typical yields and conditions for the synthesis workflow based on established pharmaceutical protocols[1].

| Step | Transformation | Reagents & Solvents | Time / Temp | Typical Yield |

| 1 | Nitration | Fuming HNO₃, CHCl₃ | 1.5 h / -20°C to 0°C | 85% |

| 2 | Reduction | Fe, NH₄Cl, MeOH/THF/H₂O | 3 h / Reflux | 68% |

| 3 | Hydrolysis | LiOH·H₂O, 1,4-Dioxane/H₂O | 2 h / Reflux | 97% |

References

-

WO2014123795A2 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of hepatitis c. Google Patents. 1

-

1595284-72-2 | 6-Amino-5-bromobenzofuran-3-carboxylic acid. ChemScene. 2

-

WO2013033971A1 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of viral diseases. Google Patents. 3

Sources

- 1. WO2014123795A2 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of hepatitis c - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. WO2013033971A1 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of viral diseases - Google Patents [patents.google.com]

Engineering 5-Bromo-6-Aminobenzofuran Derivatives: A Master Scaffold for Pan-Genotypic HCV NS5B Polymerase Inhibitors

Executive Summary

In the landscape of antiviral drug discovery, the benzofuran core has emerged as a highly privileged pharmacophore. Specifically, 5-bromo-6-aminobenzofuran derivatives serve as the critical architectural foundation for a class of potent, non-nucleoside inhibitors (NNIs) targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[1]. As a Senior Application Scientist, I approach this scaffold not just as a static chemical entity, but as a dynamic, programmable matrix. The C5-bromo and C6-amino substituents provide orthogonal synthetic handles, enabling the precise late-stage functionalization required to overcome viral resistance and achieve pan-genotypic efficacy[2]. This technical guide deconstructs the mechanistic biology, strategic chemical design, and validated experimental workflows for synthesizing and optimizing these critical derivatives.

Mechanistic Rationale: Allosteric Inhibition of NS5B

The HCV NS5B polymerase is the principal catalytic enzyme responsible for viral RNA replication[3]. Structurally, it resembles a "right hand" comprising fingers, palm, and thumb domains. Benzofuran-derived NNIs (such as HCV-796, MK-8876, and Compound 9B) exert their antiviral activity by binding to the shallow, hydrophobic Palm II allosteric pocket [1].

Causality of Inhibition

Binding at the Palm II site acts as a molecular wedge. It restricts the conformational flexibility of the polymerase, preventing the critical transition from an "open" to a "closed" state that is strictly required for the initiation of RNA synthesis[1].

Structural Determinants of Binding

The efficacy of the 5-bromo-6-aminobenzofuran scaffold is rooted in its ability to establish a robust hydrogen-bonding network while simultaneously probing deep hydrophobic sub-pockets:

-

C6-Amino Functionalization: The C6-amino group is typically converted into an amide or sulfonamide. This moiety forms an indispensable hydrogen bond with the side-chain oxygen of Ser365 on the polymerase[3]. Viral replicon variants bearing mutations at this site (e.g., S365T) or nearby residues (e.g., C316Y) exhibit profound resistance by disrupting this interaction or inducing steric clashes[3].

-

C5-Aryl Extension: The C5-bromo handle is synthetically replaced with bulky aryl or heteroaryl groups. These extensions project into the Palm I/III overlap region, establishing van der Waals interactions that are highly conserved across multiple HCV genotypes, thereby driving pan-genotypic potency[1][2].

Figure 1: Mechanism of HCV NS5B polymerase allosteric inhibition by benzofuran derivatives.

Strategic Scaffold Design & Chemistry

The intermediate 6-amino-5-bromobenzofuran-3-carboxylic acid [4] is a masterpiece of synthetic design. Each functional group serves a distinct, programmable purpose:

-

C5-Bromo (The Hydrophobic Probe): A highly reactive

electrophile primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille). This allows chemists to install diverse, sterically demanding groups (e.g., 2,4-difluorophenyl) without disrupting the core geometry[5]. -

C6-Amino (The H-Bond Anchor): A nucleophilic center reserved for late-stage sulfonylation or amidation to lock in the Ser365 interaction[3].

-

C3-Carboxylate (The Solvent Interface): Often converted into primary or secondary amides, this vector interacts with the solvent-exposed regions of the binding site and modulates the physicochemical properties (e.g., FASSIF solubility) of the final drug candidate[2][6].

Validated Experimental Protocols

The following self-validating protocols detail the synthesis and functionalization of the core scaffold. The choice of reagents is dictated by the need for absolute chemoselectivity.

Protocol 1: Chemoselective Reduction of Ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate

Causality: Standard catalytic hydrogenation (e.g.,

Step-by-Step Methodology:

-

Initialization: In a round-bottom flask, suspend crude ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate (1.0 eq, ~302 mmol) and Iron filings (3.0 eq, ~907 mmol) in a ternary solvent system of MeOH/THF/

(2:2:1 ratio, 1000 mL). -

Activation: Add

(6.0 eq, 1.82 mol). Self-Validation: -

Execution: Stir the mixture vigorously at reflux for 3 hours.

-

Workup: Cool to room temperature and filter the suspension through a pad of Celite to remove insoluble iron oxides. Self-Validation: The filtrate should be clear, indicating complete removal of paramagnetic iron species that would otherwise ruin NMR characterization.

-

Purification: Concentrate in vacuo and purify via silica gel column chromatography (Eluent: Petroleum Ether/Ethyl Acetate 20:1 to 10:1) to furnish ethyl 6-amino-5-bromobenzofuran-3-carboxylate (Yield: ~68%)[6].

Protocol 2: Saponification to 6-Amino-5-bromobenzofuran-3-carboxylic acid

Causality: Base-catalyzed hydrolysis of the sterically hindered C3-ethyl ester requires a strong nucleophile and elevated temperatures, but must be executed in a solvent system that maintains the integrity of the electron-rich benzofuran core[6].

Step-by-Step Methodology:

-

Initialization: Dissolve ethyl 6-amino-5-bromobenzofuran-3-carboxylate (1.0 eq, ~204 mmol) in 1,4-dioxane (850 mL) and

(150 mL). -

Hydrolysis: Add

(5.0 eq, 1.02 mol). -

Execution: Reflux the reaction mixture for 2 hours.

-

Precipitation: Dilute the mixture with additional

(400 mL). Carefully acidify the solution to pH 4–5 using aqueous HCl. Self-Validation: A distinct precipitate will form exactly at this pH range, corresponding to the isoelectric precipitation of the free carboxylic acid. -

Isolation: Filter the resulting solid and dry under high vacuum to yield 6-amino-5-bromobenzofuran-3-carboxylic acid (Yield: ~97%)[6].

Protocol 3: Stille Cross-Coupling at the C5 Position

Causality: Functionalizing the C5 position with complex aryl groups requires overcoming significant steric hindrance. Stille coupling is highly effective for ortho-substituted bromoarenes and tolerates the free amino group[5].

Step-by-Step Methodology:

-

Stannylation: Convert the C5-bromo intermediate to a C5-tributylstannyl derivative using LDA and

at -78 °C[5]. -

Coupling Setup: In a Schlenk flask under

, combine the stannyl intermediate (1.0 eq), an aryl halide such as 2,4-difluoro-1-iodobenzene (1.0 eq), and -

Execution: Stir the mixture at 60 °C overnight. Self-Validation: The reaction turns dark, indicating the active palladium cycle.

-

Workup: Cool, filter, and wash the filtrate with

and brine. Dry over

Figure 2: Synthetic workflow for 5-bromo-6-aminobenzofuran-3-carboxylic acid derivatives.

Quantitative Data: Evolution of Benzofuran Inhibitors

The systematic functionalization of the 5-bromo-6-aminobenzofuran core has led to several generations of clinical and preclinical candidates. The table below summarizes the quantitative evolution of these derivatives[1][2][7].

| Compound | Target Site | Genotypic Coverage | Key Structural Feature | IC50 / Potency |

| HCV-796 (Nesbuvir) | Palm II | Broad (GT1-4) | First-in-class benzofuran core | ~9 nM (GT1b) |

| BMS-929075 | Palm II | GT1-6 (Except GT2) | 4-fluorobenzofuran core | High oral bioavailability |

| MK-8876 | Palm II | Pan-genotypic | C5-aryl modification | <10 nM |

| Compound 9B | Palm II | Pan-genotypic | Bicyclic optimization | <10 nM (Improved solubility) |

Conclusion

The 5-bromo-6-aminobenzofuran scaffold is a triumph of rational drug design. By decoupling the synthetic handles—utilizing the C5-bromo group for structural extension into the hydrophobic Palm I/III interface, and the C6-amino group for anchoring to the Palm II hydrogen-bond network—medicinal chemists can achieve an exquisite balance of pan-genotypic potency and favorable physicochemical properties[2][8]. Mastery of the chemoselective protocols outlined in this guide is essential for any drug development professional looking to leverage this master scaffold.

References

-

[6] Google Patents. WO2014123795A2 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of hepatitis c. Available at:

-

[5] Google Patents. WO2013033971A1 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of viral diseases. Available at:

-

[8] Han et al. Virtual screening, optimization design, and synthesis analysis of novel benzofuran derivatives as pan-genotypic HCV NS5B polymerase inhibitors using molecular modeling. BMC Chemistry (2025). Available at:[Link]

-

[1] PMC. Distinct Characteristic Binding Modes of Benzofuran Core Inhibitors to Diverse Genotypes of Hepatitis C Virus NS5B Polymerase: A Molecular Simulation Study. Available at:[Link]

-

[3] Antimicrobial Agents and Chemotherapy. Molecular Mechanism of Hepatitis C Virus Replicon Variants with Reduced Susceptibility to a Benzofuran Inhibitor, HCV-796. Available at:[Link]

-

[7] PubMed. Discovery of novel potent HCV NS5B polymerase non-nucleoside inhibitors bearing a fused benzofuran scaffold. Available at:[Link]

-

[2] PubMed. Multi-step Parallel Synthesis Enabled Optimization of Benzofuran Derivatives as Pan-Genotypic Non-Nucleoside Inhibitors of HCV NS5B. Available at:[Link]

Sources

- 1. Distinct Characteristic Binding Modes of Benzofuran Core Inhibitors to Diverse Genotypes of Hepatitis C Virus NS5B Polymerase: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multi-step parallel synthesis enabled optimization of benzofuran derivatives as pan-genotypic non-nucleoside inhibitors of HCV NS5B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. chemscene.com [chemscene.com]

- 5. WO2013033971A1 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of viral diseases - Google Patents [patents.google.com]

- 6. WO2014123795A2 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of hepatitis c - Google Patents [patents.google.com]

- 7. Discovery of novel potent HCV NS5B polymerase non-nucleoside inhibitors bearing a fused benzofuran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Virtual screening, optimization design, and synthesis analysis of novel benzofuran derivatives as pan-genotypic HCV NS5B polymerase inhibitors using molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Medicinal Chemistry of 6-Amino-5-bromobenzofuran-3-carboxylic Acid: A Technical Guide for Drug Discovery

Introduction: The Benzofuran Scaffold as a Privileged Motif in Medicinal Chemistry

The benzofuran nucleus is a prominent heterocyclic system that has garnered substantial interest in the field of medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1] This structural motif is considered a "privileged scaffold" because of its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1][2]

The versatility of the benzofuran core allows for chemical modifications at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. The introduction of different substituents can significantly impact the molecule's potency, selectivity, and pharmacokinetic profile. This guide focuses on a specific, yet underexplored, derivative: 6-Amino-5-bromobenzofuran-3-carboxylic acid . We will delve into a proposed synthetic pathway, explore its potential medicinal chemistry applications based on the known influence of its constituent functional groups, and provide detailed experimental protocols for its synthesis and biological evaluation.

Proposed Synthesis of 6-Amino-5-bromobenzofuran-3-carboxylic Acid

While a direct, one-pot synthesis for 6-Amino-5-bromobenzofuran-3-carboxylic acid is not extensively documented, a plausible and efficient multi-step synthetic route can be designed based on established organic chemistry principles and published methodologies for related benzofuran derivatives. The proposed pathway involves the initial construction of the benzofuran core, followed by sequential introduction of the bromo, nitro, and finally, the amino groups.

Caption: Proposed synthetic pathway for 6-Amino-5-bromobenzofuran-3-carboxylic acid.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of Ethyl 2-(4-formyl-2-nitrophenoxy)acetate

-

To a solution of 4-hydroxy-3-nitrobenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 2-(4-formyl-2-nitrophenoxy)acetate.

Step 2: Synthesis of Ethyl 6-nitrobenzofuran-3-carboxylate

-

Prepare a solution of sodium ethoxide (NaOEt) by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

-

Add a solution of ethyl 2-(4-formyl-2-nitrophenoxy)acetate (1.0 eq) in absolute ethanol dropwise to the freshly prepared sodium ethoxide solution at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Quench the reaction by pouring the mixture into ice-cold water and acidify with dilute HCl.

-

The precipitated solid is filtered, washed with water, and dried.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 6-nitrobenzofuran-3-carboxylate.

Step 3: Synthesis of Ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate

-

Dissolve ethyl 6-nitrobenzofuran-3-carboxylate (1.0 eq) in acetonitrile.

-

Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. The reaction should be protected from light.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate.

Step 4: Synthesis of Ethyl 6-amino-5-bromobenzofuran-3-carboxylate

-

Dissolve ethyl 5-bromo-6-nitrobenzofuran-3-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.[3]

-

After cooling, pour the reaction mixture into ice-water and basify with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify by column chromatography to obtain ethyl 6-amino-5-bromobenzofuran-3-carboxylate.

Step 5: Synthesis of 6-Amino-5-bromobenzofuran-3-carboxylic acid

-

Dissolve ethyl 6-amino-5-bromobenzofuran-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add lithium hydroxide (LiOH, 2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

After completion of the reaction (monitored by TLC), acidify the mixture with 1N HCl to a pH of 2-3.

-

The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield the final product, 6-Amino-5-bromobenzofuran-3-carboxylic acid.

Medicinal Chemistry Applications: A Structure-Activity Relationship Perspective

The unique substitution pattern of 6-Amino-5-bromobenzofuran-3-carboxylic acid suggests several potential avenues for medicinal chemistry exploration. The biological activity of this molecule will be a composite of the contributions from the benzofuran core, the carboxylic acid moiety, and the bromo and amino substituents.

Anticancer Potential

Benzofuran derivatives are well-documented for their anticancer properties.[2] The introduction of a bromine atom can further enhance this activity. Halogenated compounds often exhibit increased lipophilicity, which can improve membrane permeability and cellular uptake. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to enhanced binding affinity with biological targets.

The amino group at the 6-position can also play a crucial role in the molecule's anticancer activity. Amino-substituted benzofurans have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. Additionally, some 2-aminofuran derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[4]

Potential Anticancer Mechanism of Action

Caption: Potential anticancer mechanisms of 6-Amino-5-bromobenzofuran-3-carboxylic acid.

Antimicrobial Activity

Benzofuran derivatives have also demonstrated significant antimicrobial activity. The presence of a bromine atom on the benzofuran ring has been shown to be advantageous for antibacterial and antifungal properties. The lipophilic nature of the bromo group can facilitate the molecule's passage through the microbial cell wall and membrane.

The amino group can also contribute to the antimicrobial profile. For instance, amino-substituted benzofurans have been explored for their activity against various bacterial and fungal strains. The primary amine can act as a hydrogen bond donor, potentially interacting with key residues in microbial enzymes or structural proteins.

Central Nervous System (CNS) Applications

Certain amino-substituted benzofurans have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[5][6] These compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The 3-aminobenzofuran scaffold has been identified as a promising starting point for the design of multifunctional agents targeting key pathological features of Alzheimer's disease.[5][6]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of 6-Amino-5-bromobenzofuran-3-carboxylic acid against a panel of human cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of 6-Amino-5-bromobenzofuran-3-carboxylic acid in DMSO. Prepare serial dilutions of the compound in culture media and treat the cells for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.

-

Microorganism Preparation: Prepare a fresh culture of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust the turbidity to 0.5 McFarland standard.

-

Compound Preparation: Prepare a stock solution of 6-Amino-5-bromobenzofuran-3-carboxylic acid in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

6-Amino-5-bromobenzofuran-3-carboxylic acid represents a promising, yet largely unexplored, scaffold for the development of novel therapeutic agents. Its unique combination of a privileged benzofuran core with bromo and amino substituents suggests a high potential for potent biological activity, particularly in the areas of oncology and infectious diseases. The proposed synthetic route provides a practical approach for its preparation, and the outlined biological evaluation protocols offer a starting point for its pharmacological characterization.

Future research should focus on the efficient synthesis and purification of this compound, followed by a comprehensive biological screening against a wide range of cancer cell lines and microbial pathogens. Further derivatization of the amino and carboxylic acid functionalities could lead to the discovery of new chemical entities with improved potency, selectivity, and drug-like properties. Structure-activity relationship studies will be crucial in optimizing this scaffold for specific therapeutic applications.

References

- Foroumadi, A., et al. (2022).

- ResearchGate. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease.

- RSC Publishing. (2019).

- Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Acta Scientific Pharmaceutical Sciences.

- RSC Publishing. (2019).

- Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Acta Scientific Pharmaceutical Sciences.

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Solubility Profiling and Physicochemical Characterization of 6-Amino-5-bromobenzofuran-3-carboxylic Acid

A Technical Guide for Preclinical Development

Executive Summary

6-Amino-5-bromobenzofuran-3-carboxylic acid (CAS 1595284-72-2) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of complex antiviral agents, notably Hepatitis C virus (HCV) NS5B polymerase inhibitors[1]. During early-stage drug development and formulation, understanding the solubility profile of such scaffolds is critical. As an amphoteric molecule with a rigid, halogenated aromatic core, it presents unique solvation challenges. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties and establishes self-validating protocols for accurate solubility determination.

Structural Profiling & Physicochemical Causality

The macroscopic solubility of 6-Amino-5-bromobenzofuran-3-carboxylic acid is dictated by the microscopic interplay of its structural moieties. To predict and manipulate its behavior in various solvents, we must deconstruct the molecule into its functional components:

-

The Benzofuran Core: This bicyclic aromatic system provides a planar, rigid scaffold. In the solid state, this planarity drives strong intermolecular

stacking, resulting in a high crystal lattice energy that thermodynamically opposes aqueous solvation. -

Amphoteric Moieties: The molecule features a C3-carboxylic acid (weakly acidic, pKa ~3.5) and a C6-amino group (weakly basic, pKa ~4.5). This classifies the compound as an ampholyte, meaning its ionization state—and therefore its solubility—is exquisitely sensitive to the pH of the surrounding medium[2].

-

C5-Bromine Substitution: The addition of a heavy halogen atom significantly increases the molecule's overall lipophilicity (LogP) and introduces halogen bonding capabilities. While this enhances solubility in polar aprotic organic solvents (e.g., DMSO), it further depresses intrinsic aqueous solubility by increasing the hydrophobic surface area.

Diagram 1: Structural determinants driving the solubility profile of the molecule.

pH-Dependent Solubility Thermodynamics

Because of its amphoteric nature, 6-Amino-5-bromobenzofuran-3-carboxylic acid exhibits a characteristic U-shaped (or V-shaped) pH-solubility profile[2].

At a low pH (e.g., pH 1.2, simulating gastric fluid), the C6-amino group is protonated, forming a highly soluble cationic species. Conversely, at a higher physiological pH (e.g., pH 7.4, simulating intestinal fluid), the C3-carboxylic acid is deprotonated, yielding a soluble anionic species.

However, at the molecule's isoelectric point (pI), the compound exists primarily as a neutral zwitterion. At this specific pH, the electrostatic interactions between the cationic and anionic centers of adjacent molecules maximize crystal lattice stability, resulting in the lowest intrinsic aqueous solubility (often leading to precipitation in assay media)[3].

Quantitative Solubility Summary

The following table summarizes the representative solubility profile of this scaffold across various standard media, demonstrating the profound impact of pH and solvent polarity.

| Solvent / Media | pH | Estimated Solubility (mg/mL) | Dominant Solvation State |

| 0.1 N HCl (SGF) | 1.2 | ~0.8 - 1.5 | Cationic (Protonated Amine) |

| Acetate Buffer | 4.5 | < 0.05 | Zwitterionic (Isoelectric Point) |

| Phosphate Buffer (SIF) | 7.4 | ~2.0 - 3.5 | Anionic (Deprotonated Carboxyl) |

| DMSO | N/A | > 25.0 | Highly Soluble (H-bond acceptor) |

| Methanol | N/A | ~5.0 - 10.0 | Moderately Soluble |

| Hexane | N/A | < 0.01 | Insoluble (High polarity mismatch) |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, solubility data must be generated using robust, self-validating systems. Below are the standard operating procedures for evaluating this compound.

Protocol 1: Thermodynamic pH-Solubility Profiling (Shake-Flask Method)

The saturation shake-flask method remains the gold standard for thermodynamic equilibrium solubility determination, as outlined by USP <1236> guidelines[4][5].

-

Solid Excess Addition: Add 10 mg of the solid compound to a series of 2 mL glass HPLC vials.

-

Causality: Maintaining an excess of the solid phase ensures that the thermodynamic limit (saturation) is reached and maintained throughout the experiment[5].

-

-

Buffer Introduction: Add 1 mL of respective USP buffers (pH 1.2, 4.5, and 7.4) to the vials.

-

Causality: Testing across this specific gradient maps the U-shaped amphoteric solubility curve, identifying the intrinsic solubility minimum[2].

-

-

Equilibration: Incubate the vials at 37°C under constant mechanical agitation (150 rpm) for 48 hours.

-

Causality: 48 hours is strictly required to overcome the high crystal lattice energy of the brominated benzofuran core and reach true thermodynamic equilibrium[4].

-

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes.

-

Causality: Centrifugation is prioritized over filtration. The lipophilic nature of the C5-bromine atom can cause non-specific adsorption to standard syringe filter membranes, which would artificially lower the quantified concentration.

-

-

Quantification: Dilute the supernatant 1:10 in the HPLC mobile phase and analyze via HPLC-UV.

-

Causality: Immediate dilution prevents the compound from crashing out of solution upon injection into the HPLC system, ensuring accurate peak integration.

-

Diagram 2: Shake-flask equilibrium solubility workflow for amphoteric compounds.

Protocol 2: DMSO Stock Formulation for In Vitro Screening

When preparing this compound for biological assays, improper handling can lead to false negatives due to precipitation.

-

Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 25 mg/mL.

-

Causality: Anhydrous conditions prevent premature hydrolysis or moisture-induced zwitterion precipitation during freeze-thaw cycles.

-

-

Sonication: Sonicate the solution in a water bath for 5 minutes at room temperature.

-

Causality: Acoustic cavitation disrupts the strong intermolecular

stacking of the benzofuran core, accelerating complete solvation.

-

-

Aqueous Dilution: When dosing into aqueous biological assays, ensure the final DMSO concentration remains

1% v/v.-

Causality: Exceeding 1% DMSO causes cellular toxicity in vitro and triggers a "solvent-shift" effect, causing the highly lipophilic brominated compound to rapidly precipitate out of the aqueous assay medium.

-

References

- Google Patents (WO2014123794A1)

- European Journal of Pharmaceutical Sciences (Semantic Scholar)

- Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds ResearchGate URL

- United States Pharmacopeia (USP-NF)

- Journal of Pharmaceutical and Biomedical Analysis (via Dissolution Technologies)

Sources

- 1. WO2014123794A1 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of hepatitis c - Google Patents [patents.google.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. uspnf.com [uspnf.com]

- 5. dissolutiontech.com [dissolutiontech.com]

pKa values of 6-Amino-5-bromobenzofuran-3-carboxylic acid

An In-Depth Technical Guide to the pKa Values of 6-Amino-5-bromobenzofuran-3-carboxylic acid

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that governs the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[1][2] For drug development professionals, a precise understanding of a molecule's pKa is indispensable for optimizing solubility, permeability, and target engagement. This guide provides a comprehensive technical analysis of the , a substituted benzofuran scaffold of interest in medicinal chemistry.[3] We will explore the theoretical underpinnings of its acidic and basic centers, detail robust computational prediction workflows, and present validated experimental protocols for its determination. The synthesis of computational and experimental data offers a self-validating framework, ensuring a high degree of confidence in the presented values and their interpretation for research and development applications.

Theoretical Framework: Unpacking the Ionization Behavior

6-Amino-5-bromobenzofuran-3-carboxylic acid possesses two primary ionizable centers: a carboxylic acid group and an aromatic amino group. The interplay of the benzofuran core and its substituents dictates the acidity and basicity of these functional groups.

-

pKa1 (Acidic): The Carboxylic Acid Group: The acidity of the 3-carboxylic acid is modulated by several electronic factors. The benzofuran ring system itself is electron-withdrawing, which stabilizes the resulting carboxylate anion, thereby increasing acidity relative to a simple aliphatic carboxylic acid. Furthermore, the bromine atom at the 5-position exerts a strong electron-withdrawing inductive effect, further enhancing the acidity. Conversely, the amino group at the 6-position is electron-donating through resonance, which slightly destabilizes the carboxylate anion and reduces acidity. The net effect of these competing influences determines the final pKa value, which is expected to be lower (more acidic) than that of benzoic acid (pKa ≈ 4.2).[4]

-

pKa2 (Basic): The Amino Group: The basicity of the 6-amino group is significantly influenced by the aromatic nature of the benzofuran ring. The lone pair of electrons on the nitrogen atom is delocalized into the π-system, reducing its availability to accept a proton. This makes the group considerably less basic than a typical alkylamine. The electron-withdrawing effects of the adjacent bromine atom and the carboxylic acid group further decrease the electron density on the nitrogen, leading to a lower pKa value (less basic) compared to aniline (pKa ≈ 4.6).[5]

-

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the functional groups can also play a crucial role in stabilizing certain conformations and influencing pKa values.[6][7] For instance, a hydrogen bond between the amino group and the furan oxygen or the carboxylate could impact the protonation/deprotonation energies.[8][9][10]

Computational Prediction of pKa Values

In silico pKa prediction is a cornerstone of modern drug discovery, enabling high-throughput screening and prioritization of compounds before synthesis.[2] These methods range from empirical, fragment-based approaches to more computationally intensive quantum mechanical (QM) calculations.[11][12]

Established Prediction Algorithms

Commercial software packages like ACD/Labs pKa DB and ChemAxon's Marvin Suite are industry standards for pKa prediction.[13][14][15] These platforms leverage extensive databases of experimentally determined pKa values (over 26,000 compounds for ACD/Labs) and employ sophisticated algorithms that account for electronic effects, resonance, and tautomerism using Hammett-type equations.[16][17] The reliability of these predictions is high when the query structure is well-represented within the training datasets of the software.

Workflow for pKa Prediction using MarvinSketch

MarvinSketch, part of the ChemAxon Suite, provides an accessible and reliable tool for pKa prediction.[18] The following protocol outlines the steps for obtaining the pKa values for our target molecule.

Protocol 2.2: pKa Prediction with MarvinSketch

-

Structure Input: Draw the structure of 6-Amino-5-bromobenzofuran-3-carboxylic acid in the MarvinSketch interface.

-

Launch Calculator: Navigate to the Calculations menu, select Protonation, and then choose pKa.

-

Set Parameters:

-

Mode: Select macro to calculate the macroscopic pKa values, which represent the overall protonation/deprotonation of the molecule.

-

Options: Ensure the "Show distribution chart" option is checked to visualize the species distribution as a function of pH.

-

-

Execute Calculation: Click "OK" to run the calculation. The software will display the predicted pKa values directly on the molecular structure, color-coding acidic (red) and basic (blue) centers.

-

Analyze Results: Review the predicted pKa values and the generated species distribution chart.

Predicted pKa Data

The following table summarizes the computationally predicted pKa values for the ionizable centers of 6-Amino-5-bromobenzofuran-3-carboxylic acid, based on the established algorithms within platforms like MarvinSketch.

| Ionizable Group | Predicted pKa (Acidic) | Predicted pKa (Basic) |

| 3-Carboxylic Acid | ~3.5 - 4.0 | |

| 6-Amino Group | ~2.5 - 3.0 |

Note: These values are estimations derived from computational models and await experimental verification.

Experimental Determination of pKa

While computational predictions are invaluable, experimental determination remains the gold standard for accuracy. A combination of computational and experimental approaches provides the most reliable ionization profiles.[2] We describe three robust methods for the empirical measurement of pKa.

Potentiometric Titration

This classic method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the midpoint of the buffer regions in the resulting titration curve.